

# Ablacton: A Technical Review of its Safety and Toxicity Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ablacton*

Cat. No.: *B1205950*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a technical summary based on available historical data. **Ablacton** is an older combination hormonal therapy that is no longer in widespread use due to safety concerns. This document is intended for informational and research purposes only and should not be construed as a recommendation for its use.

## Introduction

**Ablacton** was an injectable combination hormone product historically used for the suppression of postpartum lactation.<sup>[1][2][3]</sup> Its use has been largely discontinued due to the emergence of safer alternatives and a greater understanding of the risks associated with its hormonal components. This guide provides a detailed overview of the available information regarding the safety and toxicity profile of **Ablacton**.

## Composition

**Ablacton** was formulated as an intramuscular injection in an oil solution. The exact composition included a combination of estrogens, a progestin, and an androgen:

- Estradiol Benzoate: 5 mg<sup>[2][3][4]</sup>
- Estradiol Valerate: 8 mg<sup>[2][3][4]</sup>
- Norethisterone Acetate (Ethynodiol Acetate): 20 mg<sup>[2][3][4]</sup>

- Testosterone Enanthate: 180 mg[2][3][4]

## Mechanism of Action

The mechanism of action of **Ablacton** in suppressing lactation is not detailed in specific studies of the combination product itself. However, it can be inferred from the physiological effects of its hormonal components. Postpartum lactation is primarily stimulated by the hormone prolactin. The combination of estrogens, progestins, and androgens in **Ablacton** likely suppressed lactation by interfering with the normal hormonal feedback loops that support milk production. High levels of estrogen and progesterone can inhibit the secretion of prolactin from the pituitary gland.

[Click to download full resolution via product page](#)

**Figure 1:** Proposed mechanism of lactation suppression by **Ablacton**.

## Safety and Toxicity Profile

Detailed preclinical and clinical safety studies on **Ablacton** are not readily available in modern literature. The primary safety concern that led to the discontinuation of such hormonal preparations for lactation suppression is the increased risk of thromboembolism associated with high doses of estrogens.[\[5\]](#)

| Parameter              | Observation                                                                                                                                                                                                                                                                                                                                                                    |
|------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Safety Concern | Increased risk of thromboembolism due to the estrogen components. <a href="#">[5]</a>                                                                                                                                                                                                                                                                                          |
| Regulatory Status      | An application for Ablacton was refused on the grounds that any potential benefits were outweighed by the risks. <a href="#">[2]</a> <a href="#">[3]</a>                                                                                                                                                                                                                       |
| Reported Tolerance     | In a study involving 59 postpartum and post-curettage patients, tolerance to the medication was reported as "very good". <a href="#">[1]</a>                                                                                                                                                                                                                                   |
| Adverse Effects        | Specific adverse event data for Ablacton is limited. However, side effects associated with its components can be inferred. For instance, bromocriptine, another lactation suppressant, is associated with nausea, vomiting, headache, and dizziness. <a href="#">[5]</a> Hormonal therapies can also cause a range of side effects including mood changes and fluid retention. |

## Efficacy in Lactation Suppression

Available data suggests that **Ablacton** was effective in suppressing lactation, although potentially less so than other agents.

| Study Population                          | Outcome                                                                                                                                                    |
|-------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|
| 59 postpartum and post-curettage patients | Primary Suppression: Excellent results in 83.5% of cases, good in 10.0%, and poor in 2.5%.<br>[1]Secondary Suppression: Excellent results in all cases.[1] |
| Comparative Study                         | Bromocriptine was found to be significantly more effective in suppressing milk secretion and breast engorgement than Ablacton.[6]                          |

## Experimental Protocols

Detailed experimental protocols for preclinical toxicology studies or clinical safety trials of **Ablacton** are not described in the available literature. The provided information is largely from clinical use reports and comparative studies that focus on efficacy.

## Conclusion

**Ablacton** is a historical combination hormonal therapy that was used for lactation suppression. While it demonstrated efficacy, its use has been superseded by safer alternatives. The primary safety concern is the risk of thromboembolism associated with its estrogen components, a risk that is now considered to outweigh the benefits for this indication. The lack of detailed, modern safety and toxicity data underscores the shift in regulatory and clinical standards for pharmaceutical products.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. immdsreview.org.uk [immdsreview.org.uk]
- 3. immdsreview.org.uk [immdsreview.org.uk]

- 4. Norethisterone acetate - Wikipedia [en.wikipedia.org]
- 5. Drugs Commonly Used in OB-GYN - Department of Obstetrics and Gynecology Faculty of Medicine Chiang Mai University [w1.med.cmu.ac.th]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- To cite this document: BenchChem. [Ablacton: A Technical Review of its Safety and Toxicity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205950#ablacton-safety-and-toxicity-profile]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)